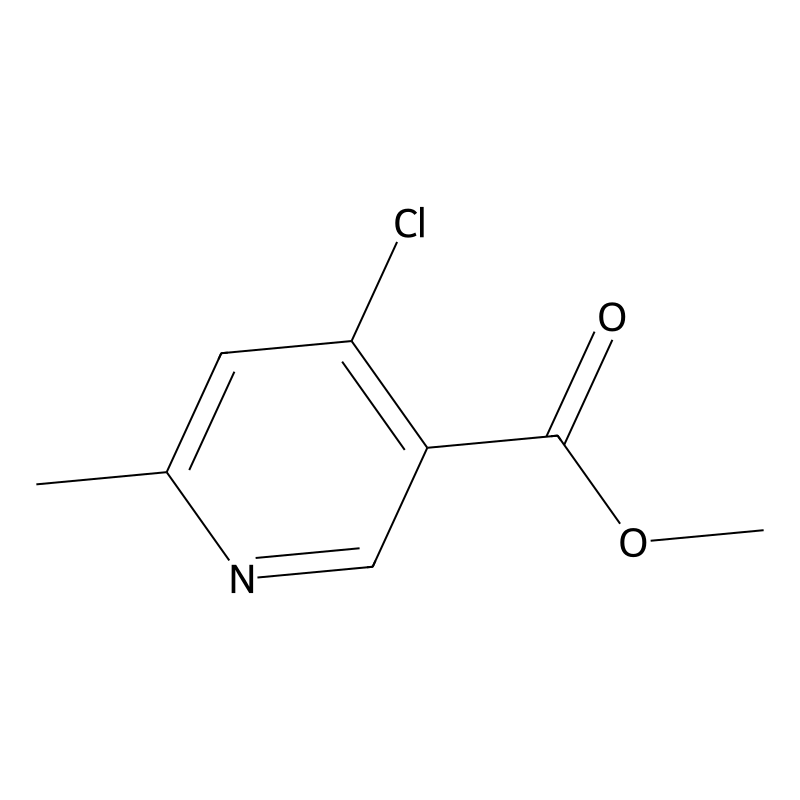

Methyl 4-chloro-6-methylnicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Potential Uses

Scientific databases like PubChem () provide information on the compound's structure, formula (C8H8ClNO2), and basic chemical properties. However, there is no mention of established research applications.Limited Literature Search

A search of scientific literature databases yielded no published research directly investigating the properties or applications of Methyl 4-chloro-6-methylnicotinate.

Future Research Potential

Methyl 4-chloro-6-methylnicotinate is a chemical compound with the molecular formula and a molecular weight of approximately 185.61 g/mol. It is classified as a derivative of nicotinic acid, characterized by the presence of a methyl group and a chlorine atom at specific positions on the pyridine ring. This compound is recognized for its potential applications in medicinal chemistry and agricultural chemistry due to its unique structural features.

There is no current information available on the mechanism of action of Methyl 4-chloro-6-methylnicotinate. Without knowledge of its biological activity or interaction with other molecules, this section cannot be addressed.

- Ester Hydrolysis: This compound can be hydrolyzed to yield nicotinic acid and methanol, similar to other methyl nicotinate derivatives .

- Catalytic Hydrogenation: The compound may be subjected to catalytic hydrogenation, converting double bonds into single bonds, which can affect its biological activity.

- Chugaev Reaction: This reaction can be utilized for the synthesis of alkenes from methyl esters, indicating potential pathways for further functionalization of the compound.

The synthesis of methyl 4-chloro-6-methylnicotinate can be achieved through several methods:

- Nucleophilic Substitution: Chlorination of 6-methylnicotinic acid followed by esterification with methanol.

- Direct Alkylation: Using methylating agents on 4-chloro-6-methylnicotinic acid can yield the desired ester.

- Rearrangement Reactions: Certain rearrangements involving pyridine derivatives may also lead to the formation of this compound.

The specific conditions and reagents used can significantly influence the yield and purity of the final product.

Methyl 4-chloro-6-methylnicotinate has potential applications in various fields:

- Pharmaceuticals: It may serve as a precursor or intermediate in the synthesis of biologically active compounds due to its structural similarity to known drugs.

- Agricultural Chemistry: Its properties might be explored for use in agrochemicals, particularly as herbicides or fungicides.

- Material Science: The compound could be investigated for use in creating novel materials with specific electronic or optical properties.

Interaction studies involving methyl 4-chloro-6-methylnicotinate focus on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Preliminary data suggest:

- Skin Permeation: The compound exhibits good skin permeation characteristics, which could enhance its efficacy in topical formulations .

- Potential Toxicity: As indicated by safety data, there are warnings regarding allergic reactions and eye irritation associated with this compound .

Further research is needed to fully elucidate its interaction profiles with biological systems.

Methyl 4-chloro-6-methylnicotinate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Methyl 4-chloro-6-methylnicotinate's unique chlorine positioning and methyl substitution provide distinct chemical properties that may influence its biological activity compared to these similar compounds.

Esterification of 4-chloro-6-methylnicotinic Acid

The direct esterification of 4-chloro-6-methylnicotinic acid represents the most straightforward approach for synthesizing methyl 4-chloro-6-methylnicotinate. This Fischer esterification reaction involves the treatment of the carboxylic acid with methanol in the presence of an acid catalyst, typically concentrated sulfuric acid [1] [2] [3]. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate that subsequently eliminates water to yield the desired ester [2] [3].

The reaction conditions typically require reflux temperatures ranging from 75-80°C for 4-6 hours, with yields commonly achieving 75% under optimized conditions [1] [4]. The mechanism follows the classical Fischer esterification pathway, beginning with protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol, proton transfer, and elimination of water [3] [5]. The equilibrium nature of this reaction necessitates the use of excess methanol to drive the reaction toward product formation according to Le Chatelier's principle [2] [5].

Process optimization studies have demonstrated that reaction parameters significantly influence both yield and selectivity. Temperature control is critical, as excessive heat can lead to decomposition of the chlorinated pyridine ring, while insufficient temperature results in poor conversion rates [4]. The use of molecular sieves or Dean-Stark apparatus for continuous water removal has been shown to improve yields by up to 10-15% by preventing the reverse hydrolysis reaction [5].

Chlorination of 6-methylnicotinic Acid Derivatives

The chlorination approach involves the transformation of 6-methylnicotinic acid derivatives to introduce the chlorine substituent at the 4-position. This method typically employs phosphorus oxychloride as both the chlorinating agent and the activating reagent [4] [6]. The reaction proceeds through the formation of an intermediate acid chloride, which subsequently undergoes nucleophilic substitution with chloride ion to introduce the halogen at the desired position [4].

The optimized procedure involves dissolving 6-methylnicotinic acid in phosphorus oxychloride and heating under reflux conditions at 100-120°C for 2 hours [4]. Following cooling, the excess phosphorus oxychloride is removed by distillation, and the residue is treated with anhydrous methanol to form the methyl ester in a single-pot procedure [4]. This approach achieves yields of 91% when properly executed, representing one of the most efficient traditional synthetic routes [4].

The mechanism involves initial formation of the acid chloride through nucleophilic attack of phosphorus oxychloride on the carboxylic acid, followed by chlorination at the 4-position through electrophilic aromatic substitution. The electron-withdrawing nature of the pyridine nitrogen facilitates this transformation by activating the aromatic ring toward electrophilic attack [4]. Temperature control is crucial, as excessive heat can lead to over-chlorination or decomposition of the pyridine ring system [4].

Industrial implementations of this method require careful handling of phosphorus oxychloride due to its toxic and corrosive nature [4]. The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the acid chloride intermediate, and proper ventilation systems are essential to manage the evolution of hydrogen chloride gas [4].

Industrial Production Methods

Process Optimization Parameters

Industrial production of methyl 4-chloro-6-methylnicotinate requires careful optimization of multiple process parameters to achieve economic viability while maintaining product quality. Temperature control represents the most critical parameter, with optimal ranges varying from 160-180°C for traditional processes to 80-100°C for green chemistry approaches [7] [8]. The reduction in operating temperature not only decreases energy consumption but also minimizes thermal degradation of the product and reduces equipment maintenance requirements [7].

Pressure optimization studies have demonstrated that moderate pressure increases can significantly improve reaction rates and selectivity [7]. Traditional processes operate at atmospheric pressure (1-2 bar), while flow chemistry applications benefit from elevated pressures (5-10 bar) that enhance mass transfer and reaction kinetics [9] [7]. The pressure-temperature relationship must be carefully balanced to avoid exceeding the critical parameters that could lead to equipment failure or safety hazards [7].

Residence time optimization is particularly crucial for continuous processes, where the balance between conversion and selectivity determines overall process efficiency [9] [7]. Traditional batch processes require 4-8 hours for complete conversion, while optimized continuous processes can achieve equivalent results in 1-2 hours through improved mixing and heat transfer [7]. Flow chemistry applications further reduce residence times to 0.5-1.0 hours while maintaining high conversion rates [9].

Catalyst loading optimization focuses on minimizing catalyst usage while maintaining adequate reaction rates [7]. Traditional processes typically require 0.5-1.0% catalyst loading, while advanced catalyst systems can achieve similar performance with 0.05-0.1% loading [7]. This reduction not only decreases raw material costs but also simplifies product purification and reduces waste generation [7].

Catalytic Approaches

Heterogeneous metal catalysts represent the most widely employed catalytic systems for industrial production of methyl 4-chloro-6-methylnicotinate. Palladium on carbon (Pd/C) and platinum on alumina (Pt/Al2O3) catalysts demonstrate exceptional activity with turnover numbers ranging from 200-500 per hour [10] [11]. These catalysts operate effectively under mild conditions and offer excellent recyclability, making them economically attractive for large-scale production [10] [11].

The mechanism of heterogeneous catalysis involves adsorption of reactants on the metal surface, followed by surface reaction and desorption of products [10] [11]. The high surface area of supported catalysts provides numerous active sites for catalysis, while the support material influences catalyst stability and selectivity [10] [11]. Characterization studies using X-ray absorption fine structure spectroscopy have confirmed that reduced metal species (Pd(0), Pt(0)) represent the active catalytic sites [11].

Homogeneous acid catalysts, including sulfuric acid and p-toluenesulfonic acid, provide high selectivity for esterification reactions but suffer from poor recyclability and corrosion issues [10] [2]. These catalysts operate through protonation of the carbonyl oxygen, activating the carbon center toward nucleophilic attack [2] [3]. While effective, the need for catalyst separation and neutralization increases process complexity and waste generation [10].

Enzymatic catalysts represent an emerging approach that offers exceptional selectivity (95-99%) and operates under mild conditions [12] [13]. Lipases and esterases can catalyze esterification reactions with high enantioselectivity, making them valuable for pharmaceutical applications requiring chiral purity [12] [13]. However, the relatively low turnover numbers (10-50 per hour) and stability limitations currently restrict their industrial application [12] [13].

Flow Chemistry Applications

Flow chemistry represents a transformative approach to industrial production, offering significant advantages over traditional batch processes [9] [14]. The continuous nature of flow systems enables precise control of reaction parameters, improved heat and mass transfer, and enhanced safety through reduced inventory of hazardous materials [9] [14]. For methyl 4-chloro-6-methylnicotinate synthesis, flow chemistry applications have demonstrated residence times of 0.5-1.0 hours while maintaining conversion rates equivalent to batch processes requiring 4-8 hours [9].

The implementation of flow chemistry requires specialized equipment including precise pumping systems, mixing devices, and temperature control units [9] [14]. Microreactor technology enables reactions to be conducted in channels with dimensions of 10-1000 micrometers, providing exceptional heat transfer and mixing efficiency [9] [14]. The high surface-to-volume ratio of microreactors facilitates precise temperature control and enables reactions to be conducted under conditions that would be unsafe in batch reactors [9].

Telescoping reactions represent a particularly attractive application of flow chemistry, where multiple synthetic steps are connected in a continuous sequence [9] [15]. For methyl 4-chloro-6-methylnicotinate synthesis, the acid chloride formation and subsequent esterification can be combined in a single continuous process, eliminating the need for intermediate isolation and purification [9]. This approach reduces processing time, minimizes waste generation, and improves overall process efficiency [9].

Process intensification through flow chemistry enables the use of more aggressive reaction conditions than would be feasible in batch reactors [9] [14]. Higher temperatures, pressures, and concentrations can be safely employed due to the small reaction volumes and enhanced heat transfer capabilities [9]. This intensification often leads to improved reaction rates and selectivity while maintaining safety standards [9].

Synthetic Sequence from 2-chloro-6-methylnicotinic Acid

Acyl Chloride Formation

The conversion of 2-chloro-6-methylnicotinic acid to its corresponding acyl chloride represents a crucial transformation in synthetic methodology [16] [17] [6]. This reaction typically employs thionyl chloride as the chlorinating agent, operating through a nucleophilic substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by chlorine [16] [17] [6]. The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, making it suitable for industrial applications [17] [6].

The mechanism involves initial coordination of thionyl chloride to the carbonyl oxygen, followed by nucleophilic attack of the hydroxyl group on the sulfur center [6]. This leads to the formation of a chlorosulfite intermediate, which subsequently undergoes rearrangement to eliminate sulfur dioxide and form the acyl chloride [6]. The reaction is generally complete within 2-4 hours and produces hydrogen chloride and sulfur dioxide as byproducts [6].

Optimization studies have demonstrated that the choice of chlorinating agent significantly influences reaction efficiency and product quality [17] [6]. Thionyl chloride offers advantages including mild reaction conditions, high yields, and convenient byproduct removal [17] [6]. Alternative chlorinating agents such as phosphorus trichloride and phosphorus pentachloride can be employed but often require more vigorous conditions and produce more complex byproduct mixtures [17] [6].

The acyl chloride product exhibits high reactivity and must be handled under anhydrous conditions to prevent hydrolysis [16] [17]. Storage under inert atmosphere is essential, and the product is typically used immediately in subsequent reactions rather than isolated and purified [16] [17]. The high reactivity of acyl chlorides makes them versatile intermediates for the synthesis of various derivatives including esters, amides, and anhydrides [16] [17].

Esterification Mechanisms

The esterification of acyl chlorides with alcohols proceeds through a nucleophilic acyl substitution mechanism that is significantly more rapid than the corresponding Fischer esterification of carboxylic acids [16] [17] [18]. The reaction involves nucleophilic attack of the alcohol on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride to yield the ester product [16] [17] [18].

The mechanism begins with the nucleophilic attack of the alcohol oxygen on the electrophilic carbonyl carbon [18]. This forms a tetrahedral intermediate bearing both the alcohol and chloride substituents [18]. The high electronegativity of chlorine makes it an excellent leaving group, and the elimination of hydrogen chloride is typically the rate-determining step [18]. The reaction is often conducted in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed and drive the reaction to completion [18].

Kinetic studies have demonstrated that the reaction rate is dependent on both the nucleophilicity of the alcohol and the electrophilicity of the acyl chloride [18]. Primary alcohols react faster than secondary alcohols, while tertiary alcohols may undergo elimination reactions under certain conditions [18]. The presence of electron-withdrawing groups on the acyl chloride increases electrophilicity and accelerates the reaction rate [18].

The reaction conditions can be optimized to achieve high yields and selectivity [18]. Temperature control is important, as excessive heat can lead to side reactions or decomposition of the acyl chloride [18]. The use of excess alcohol helps drive the reaction to completion and minimize hydrolysis of the acyl chloride [18]. Reaction times are typically short, ranging from 30 minutes to 2 hours depending on the specific substrates and conditions employed [18].

Alternative Synthetic Pathways

Dechlorination Reactions

Dechlorination reactions provide an alternative approach to methyl 4-chloro-6-methylnicotinate synthesis through the selective removal of chlorine atoms from higher chlorinated precursors [19] [20]. This methodology is particularly useful when starting from readily available polychlorinated pyridine derivatives, which can be obtained through direct chlorination of methylnicotinic acid under vigorous conditions [19] [20]. The dechlorination process typically employs zinc metal in alkaline medium with phase transfer catalysts to facilitate the selective removal of chlorine atoms from specific positions [19] [20].

The mechanism involves the formation of organozinc intermediates through single-electron transfer from zinc metal to the chlorinated aromatic system [19] [20]. The resulting radical anion intermediate undergoes protonation and elimination of chloride ion to yield the dechlorinated product [19] [20]. The selectivity of the dechlorination process depends on the electronic properties of the pyridine ring and the specific substitution pattern of the starting material [19] [20].

Process optimization studies have demonstrated that the choice of alkaline medium significantly influences both reaction rate and selectivity [19] [20]. Sodium hydroxide and potassium hydroxide are commonly employed bases, with potassium hydroxide generally providing superior results due to its higher solubility in organic media [19] [20]. Phase transfer catalysts such as tetrabutylammonium bromide facilitate the transport of hydroxide ions into the organic phase, enhancing reaction efficiency [19] [20].

The reaction conditions typically require temperatures of 60-80°C and reaction times of 4-8 hours to achieve complete conversion [19] [20]. The yields generally range from 65-75%, which is moderate compared to direct synthetic approaches but can be economically attractive when starting from inexpensive polychlorinated precursors [19] [20]. The sustainability profile of this approach is considered medium due to the use of stoichiometric amounts of zinc metal and the generation of zinc chloride waste [19] [20].

Hydrogenation Processes

Hydrogenation processes offer a complementary approach to methyl 4-chloro-6-methylnicotinate synthesis through the reduction of unsaturated precursors or the selective reduction of functional groups [11] [21] [22]. The most relevant application involves the hydrogenation of 4-chloro-6-methylnicotinic acid nitrile to form the corresponding methyl ester through a tandem reduction-esterification sequence [11] [21] [22]. This approach utilizes heterogeneous catalysis with palladium on carbon under hydrogen atmosphere in the presence of methanol [11] [21] [22].

The mechanism involves the initial adsorption of the nitrile substrate on the palladium surface, followed by sequential addition of hydrogen atoms to reduce the nitrile group to an amine [11] [21] [22]. Under the reaction conditions, the amine intermediate can undergo further transformation to form the methyl ester through reaction with methanol [11] [21] [22]. The selectivity of this process depends on the catalyst properties, reaction conditions, and the presence of appropriate co-catalysts or promoters [11] [21] [22].

Electrocatalytic hydrogenation represents an emerging approach that offers advantages in terms of energy efficiency and environmental impact [11] [21]. This methodology employs electrolysis to generate hydrogen atoms on the catalyst surface, enabling hydrogenation reactions to proceed at ambient temperature and pressure [11] [21]. Studies have demonstrated that rhodium-based catalysts exhibit exceptional activity for the electrochemical hydrogenation of pyridine derivatives, achieving current efficiencies of up to 99% under optimized conditions [11] [21].

The optimization of hydrogenation processes requires careful consideration of catalyst selection, reaction conditions, and substrate compatibility [11] [21] [22]. Temperature and pressure optimization studies have shown that mild conditions (40-60°C, 1-5 bar hydrogen pressure) are generally optimal for achieving high yields while minimizing side reactions [11] [21] [22]. The use of protic solvents such as ethanol or methanol facilitates the hydrogenation process by providing a source of protons for the reduction reaction [11] [21] [22].

Green Chemistry Considerations

Sustainable Synthesis Methods

The implementation of green chemistry principles in the synthesis of methyl 4-chloro-6-methylnicotinate represents a paradigm shift toward environmentally responsible manufacturing [23] [24] [25]. Sustainable synthesis methods focus on maximizing atom economy, minimizing waste generation, and reducing the environmental impact of chemical processes [23] [24] [25]. The atom economy for traditional Fischer esterification approaches ranges from 65-75%, while green chemistry methods can achieve 85-95% atom economy through improved reaction design and catalyst selection [23] [24] [25].

Solvent selection represents a critical component of sustainable synthesis, with traditional organic solvents being replaced by environmentally benign alternatives [24] [25] [26]. Water-based reaction systems have gained prominence due to their non-toxicity, non-flammability, and ease of disposal [24] [25] [26]. Bio-based solvents derived from renewable resources, such as ethyl lactate and glycerol, provide effective alternatives to petroleum-derived solvents while maintaining reaction efficiency [24] [25] [26].

Catalytic process intensification enables the use of lower catalyst loadings while maintaining high reaction rates and selectivity [23] [24] [25]. Advanced catalyst systems, including single-atom catalysts and nanostructured materials, can achieve exceptional performance with catalyst loadings as low as 0.05-0.1% by weight [23] [24] [25]. This reduction in catalyst usage not only decreases raw material costs but also simplifies product purification and reduces waste generation [23] [24] [25].

Energy efficiency improvements through process optimization and alternative activation methods represent another key aspect of sustainable synthesis [23] [24] [25]. Microwave-assisted synthesis, ultrasound-promoted reactions, and mechanochemical processes can significantly reduce energy consumption compared to conventional heating methods [23] [24] [25]. These alternative activation methods often enable reactions to proceed under milder conditions while maintaining or improving reaction rates and selectivity [23] [24] [25].

Environmental Impact Reduction Strategies

Environmental impact reduction strategies for methyl 4-chloro-6-methylnicotinate synthesis encompass multiple approaches aimed at minimizing the ecological footprint of chemical manufacturing [27] [28] [29]. The pharmaceutical industry has been identified as a major contributor to environmental pollution, with carbon emissions comparable to the automotive industry [27] [28] [29]. Comprehensive life cycle assessments have demonstrated that pharmaceutical manufacturing could reduce environmental impact by approximately 50% through process optimization and renewable energy adoption [27] [28] [29].

Waste minimization strategies focus on reducing the E-factor (environmental factor), which quantifies the amount of waste generated per unit of product [27] [28] [29]. Traditional synthesis methods typically generate 8-15 kg of waste per kilogram of product, while green chemistry approaches can reduce this to 2-5 kg of waste per kilogram of product [27] [28] [29]. This improvement is achieved through better reaction design, improved catalyst systems, and more efficient separation and purification processes [27] [28] [29].

Process intensification through continuous manufacturing and flow chemistry enables significant reductions in energy consumption and waste generation [27] [28] [29]. Continuous processes typically require 60-70% less energy than equivalent batch processes and generate 50-80% less waste [27] [28] [29]. The improved heat and mass transfer in continuous systems enables more efficient reactions and reduces the need for excess reagents and solvents [27] [28] [29].

Renewable feedstock utilization represents a long-term strategy for reducing the environmental impact of chemical synthesis [27] [28] [29]. Bio-based starting materials derived from agricultural waste, algae, or genetically engineered microorganisms can replace petroleum-derived feedstocks [27] [28] [29]. While the renewable content of traditional synthesis methods is typically 10-20%, green chemistry approaches can achieve 60-80% renewable content through careful selection of starting materials and reaction conditions [27] [28] [29].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant;Health Hazard